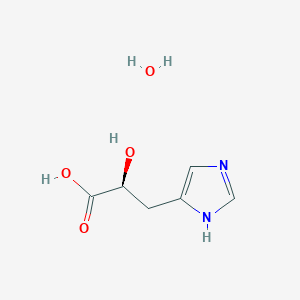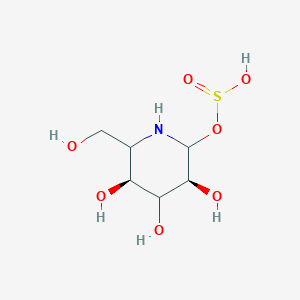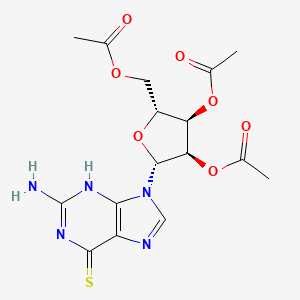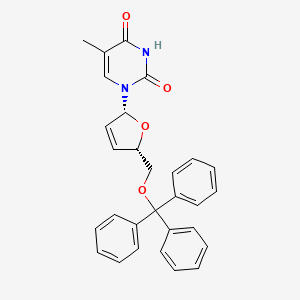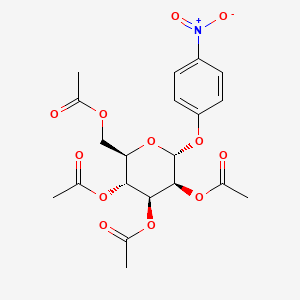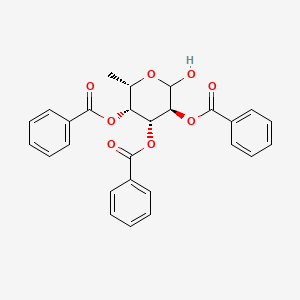
2,3,4-Tri-O-benzoyl-L-fucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-benzoyl-L-fucopyranose is a derivative of L-fucose, a deoxyhexose sugar. This compound is often used in glycobiology research due to its role in the synthesis and modification of glycoconjugates. The benzoyl groups protect the hydroxyl groups, making it a valuable intermediate in various synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzoyl-L-fucopyranose typically involves the benzoylation of L-fucose. The process begins with the protection of the hydroxyl groups using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl groups. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Tri-O-benzoyl-L-fucopyranose undergoes various chemical reactions, including:
Hydrolysis: Removal of benzoyl groups under acidic or basic conditions.
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Substitution: Replacement of benzoyl groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: L-fucose.
Oxidation: L-fucopyranose derivatives with carbonyl groups.
Substitution: L-fucopyranose derivatives with new functional groups.
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-benzoyl-L-fucopyranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Glycobiology: Study of carbohydrate structures and functions.
Synthesis of Glycoconjugates: Intermediate in the synthesis of glycoproteins and glycolipids.
Drug Development: Potential use in the development of therapeutic agents targeting carbohydrate-related pathways.
Biochemical Assays: Used as a reagent in various biochemical assays to study enzyme activities and carbohydrate interactions.
Mecanismo De Acción
The mechanism of action of 2,3,4-Tri-O-benzoyl-L-fucopyranose involves its role as a protected intermediate in synthetic pathways. The benzoyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective modifications. Upon removal of the benzoyl groups, the compound can participate in various biochemical processes, such as enzyme-catalyzed reactions and interactions with other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Tri-O-benzyl-L-fucopyranose: Another protected derivative of L-fucose, but with benzyl groups instead of benzoyl groups.
2,3,4-Tri-O-acetyl-L-fucopyranose: Similar compound with acetyl groups as protecting groups.
Uniqueness
2,3,4-Tri-O-benzoyl-L-fucopyranose is unique due to its benzoyl protecting groups, which offer different reactivity and stability compared to benzyl or acetyl groups. This makes it particularly useful in specific synthetic pathways where selective deprotection is required.
Propiedades
IUPAC Name |
[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3/t17-,21+,22+,23-,27?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEZHORWKBBBND-POEZRXMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



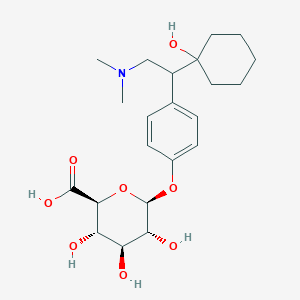
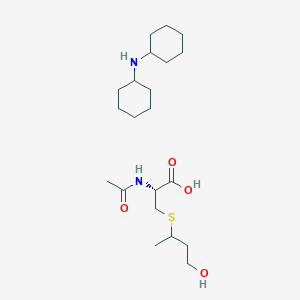
![disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate](/img/structure/B1140187.png)

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)
